molecular formula C9H10ClN3O2 B1417836 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine CAS No. 24079-32-1

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

Cat. No.: B1417836
CAS No.: 24079-32-1
M. Wt: 227.65 g/mol
InChI Key: CECQGRYOHPHEPN-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine (CAS 24079-32-1) is a heterocyclic compound featuring a morpholine ring connected via a carbonyl group to a 6-chloropyrazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors like EP2 or enzymes such as phosphoinositide 3-kinase (PI3K) .

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-8-6-11-5-7(12-8)9(14)13-1-3-15-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECQGRYOHPHEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650989
Record name (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24079-32-1
Record name (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound has been identified as a candidate for drug development due to its ability to inhibit specific enzymes and modulate protein-ligand interactions. The mechanism involves binding to active or allosteric sites on enzymes, thereby inhibiting their catalytic activity. Such properties make it a valuable asset in the design of therapeutics targeting various diseases, particularly those involving enzyme dysregulation.

Biological Activity
Research indicates that 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine exhibits significant biological activity, including anti-inflammatory and anticancer effects. Studies have shown that its interactions with biological targets can lead to the modulation of critical pathways involved in disease progression.

Organic Synthesis

Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its morpholine ring enhances solubility and stability, making it preferable in synthetic routes compared to other similar compounds.

Reactions and Transformations
The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes, which are essential for creating diverse chemical entities. This versatility is particularly useful in developing novel compounds with tailored biological activities.

Interaction Studies

Molecular Docking and Enzyme Assays
Interaction studies utilizing techniques like molecular docking provide insights into how this compound binds to different biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific kinases involved in cancer proliferation. The compound was tested in vitro and demonstrated a dose-dependent response, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed promising activity, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent.

Summary Table of Applications

Application Area Details
Medicinal ChemistryDrug development targeting enzyme inhibition and disease modulation
Organic SynthesisServes as an intermediate; versatile in various chemical transformations
Interaction StudiesUtilized in molecular docking and enzyme assays to elucidate mechanisms of action
Case StudiesDemonstrated enzyme inhibition and antimicrobial activity through targeted research efforts

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine and Pyrimidine Derivatives

Key Structural and Functional Differences:
Compound Name Core Structure Substituents Biological Activity/Application Reference
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine Pyrazine 6-Cl, morpholine-carbonyl Not explicitly reported in evidence
CID2992168 (Trisubstituted pyrimidine) Pyrimidine 4-(3,4-dimethoxyphenyl), 6-CF3, morpholine EP2 receptor potentiation (fold shift = 4.9)
CID891729 (Trisubstituted pyrimidine) Pyrimidine 4-phenyl, 6-CF3, morpholine EP2 receptor potentiation (fold shift = 3.8)
4-(6-Methyl-2-pyrazinyl)morpholine Pyrazine 6-CH3, morpholine No bioactivity reported; physicochemical data available (density: 1.2 g/cm³, boiling point: 335°C)
  • Activity Insights: Morpholine-containing pyrimidines (e.g., CID2992168) exhibit higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs, suggesting the morpholine ring enhances activity in this scaffold .

Quinoline and Chromenone Derivatives

Compound Name Core Structure Substituents Biological Activity/Application Reference
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline 6-Cl, pyrrolidine, morpholine Research applications (no specific activity detailed)
6-(morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one Chromenone Morpholine-carbonyl, pyrrolidine Supplier-listed compound; no bioactivity reported
  • Structural Impact: The quinoline derivative retains chlorine at the 6-position but replaces the pyrazine ring with a quinoline scaffold. The absence of a carbonyl group in this compound may reduce polarity compared to this compound .

Benzamide and Thiazole Derivatives

Compound Name Core Structure Substituents Biological Activity/Application Reference
CID890517 (2-Piperidinyl phenyl benzamide) Benzamide Para-fluorobenzamide, piperidine EP2 receptor potentiation (fold shift = 3.2)
VPC-14449 (Thiazole-morpholine) Thiazole 4-(2,4-dibromoimidazol-1-yl), morpholine Androgen receptor (AR) modulation
  • Conversely, in thiazole derivatives like VPC-14449, the morpholine group is essential for AR binding .

Chlorophenyl and Sulfone Derivatives

Compound Name Core Structure Substituents Biological Activity/Application Reference
4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate Chlorophenyl Morpholine-carbonyl, 4-methoxybenzoate Molluscicidal activity (LC50 = 0.12 mg/L)
MSC2364588 (Chromeno-pyrazole sulfone) Pyrazole-sulfone Morpholine-carbonyl, fluoro, piperidinyl Synthetic intermediate; no bioactivity reported

Key Physicochemical Properties

Property This compound 4-(6-Methyl-2-pyrazinyl)morpholine 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate
Molecular Weight Not reported 179.22 g/mol 375.79 g/mol
Density Not reported 1.2 g/cm³ 1.359 Mg/m³
Boiling Point Not reported 335°C Not reported
Bioactivity Not reported None Molluscicidal (LC50 = 0.12 mg/L)

Biological Activity

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is a compound with a unique structure that combines a morpholine ring with a chloro-substituted pyrazine moiety. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its enzyme inhibition properties and interactions with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3O
  • Molecular Weight : 227.65 g/mol
  • Structure : The compound features a morpholine ring linked to a pyrazine derivative, specifically with a chloro substituent at the 6-position of the pyrazine ring.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, potentially inhibiting their catalytic activity. This interaction may occur through:

  • Active Site Occupation : The compound may occupy the active sites of enzymes, blocking substrate access.
  • Allosteric Modulation : It may also bind to allosteric sites, altering enzyme conformation and function.

Biological Activity Profiles

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Studies have shown its potential to inhibit various enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary evaluations suggest that it may have cytotoxic effects against certain cancer cell lines, although further studies are needed to confirm these findings .

Anticancer Activity

A study evaluated the anticancer potential of compounds similar to this compound. It was found that derivatives with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines:

  • Cell Lines Tested : HL-60 (human leukemia), NALM-6 (acute lymphoblastic leukemia), and WM-115 (melanoma).
  • IC50_{50} Values : Some derivatives showed IC50_{50} values as low as 0.01 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Enzyme Interaction Studies

The compound's interaction with specific enzymes was assessed using molecular docking studies:

  • Target Enzymes : Various kinases and phosphatases were identified as potential targets.
  • Binding Affinity : Docking simulations revealed favorable binding interactions, suggesting that this compound could serve as a lead compound for developing enzyme inhibitors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Chlorophenyl)carbonylmorpholineChlorophenyl group instead of pyrazineModerate enzyme inhibition
2-PyrazinylmorpholinePyrazine without chloro substituentLower anticancer activity
6-Chloropyrazine derivativesVariations in substituents on pyrazine ringDiverse biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 6-chloro-2-pyrazinecarboxylic acid with morpholine using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane. Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of acid to morpholine) to minimize by-products. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonyl intermediate. Post-synthesis, purify via column chromatography (silica gel, eluent polarity adjusted based on Rf values) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals include morpholine protons (δ 3.5–3.7 ppm) and pyrazinyl carbonyl carbon (δ ~165 ppm) .
  • Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ at m/z 257.7 (C₁₀H₁₁ClN₃O₂⁺). High-resolution MS (HRMS) validates molecular formula .
  • FTIR : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and morpholine C-O-C vibrations at ~1110 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; compound may irritate mucous membranes .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Label containers with hazard symbols (e.g., "Harmful if inhaled") .
  • Waste Disposal : Collect organic waste separately and neutralize acidic by-products before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Perform assays (e.g., IC₅₀ for antimicrobial activity) across multiple concentrations (0.1–100 µM) to establish reproducibility. Use standardized cell lines (e.g., HEK293 for cytotoxicity) .
  • Control Experiments : Compare with structurally similar analogs (e.g., pyridine or pyrimidine derivatives) to isolate the role of the morpholine-pyrazine scaffold .
  • Data Validation : Cross-reference with orthogonal assays (e.g., fluorescence-based binding assays vs. enzymatic activity tests) .

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for pharmacological studies?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations .
  • Salt Formation : Test hydrochloride or trifluoroacetate salts to improve aqueous solubility .
    • Bioavailability : Conduct logP measurements (target 1–3) via shake-flask method. Modify substituents (e.g., introduce polar groups on morpholine) to balance lipophilicity .

Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

  • In Silico Tools :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the pyrazinyl carbonyl group as a hydrogen bond acceptor .
  • DFT Calculations : Compute electron density maps (Gaussian 09) to predict electrophilic/nucleophilic sites for derivatization .
  • ADMET Prediction : Employ SwissADME to estimate permeability (BBB, Caco-2) and metabolic stability .

Q. What advanced spectroscopic techniques are suitable for studying degradation pathways under varying conditions?

  • Stress Testing : Expose the compound to heat (60°C), light (UV lamp, 254 nm), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free morpholine or pyrazine fragments) .
  • NMR Kinetics : Track real-time degradation in D₂O to study hydrolysis mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine
Reactant of Route 2
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4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

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